Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 43024-70-0) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 7 and an ethoxycarbonyl group at position 4. Its molecular formula is C₉H₈ClN₃O₂, and it is primarily utilized in pharmaceutical and agrochemical research as a precursor for bioactive molecules . The compound is classified as harmful via inhalation, skin contact, and ingestion, necessitating careful handling .
Properties
IUPAC Name |
ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-11-7-3-4-12-13(7)8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDDGFTBNFOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440768 | |
| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-70-0 | |
| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Formation of the pyrazolo[1,5-a]pyrimidine ring system through condensation or cyclization reactions of appropriate aminopyrazole and pyrimidine precursors.
- Selective chlorination at the 7-position of the pyrazolo[1,5-a]pyrimidine ring, often using electrophilic chlorinating agents.
- Introduction of the ethyl carboxylate moiety via esterification or direct incorporation during ring formation.
Specific Preparation Details
While direct detailed synthetic protocols for Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate are limited in open literature, closely related compounds such as Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate provide insight into typical synthetic approaches:
- Cyclization Reactions : Multi-step condensation of substituted aldehydes and aminopyrazoles under reflux in ethanol with acid catalysts (e.g., HCl or p-toluenesulfonic acid) facilitates ring closure.
- Halogenation : Electrophilic chlorination is performed on the pyrazolo[1,5-a]pyrimidine intermediate to introduce the chlorine atom selectively at the 7-position.
- Esterification : Reaction with ethyl chloroformate or direct esterification under basic conditions introduces the ethyl carboxylate group at the 6-position.
Optimization of molar ratios, solvent polarity, temperature, and reaction time is critical for maximizing yield and purity. Purification is typically achieved by recrystallization or column chromatography.
Preparation of Stock Solutions and Formulations
For practical laboratory handling and biological testing, this compound is often prepared as stock solutions:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.432 | 22.16 | 44.32 |
| 5 mM Solution Volume (mL) | 0.8864 | 4.432 | 8.864 |
| 10 mM Solution Volume (mL) | 0.4432 | 2.216 | 4.432 |
These stock solutions are prepared by dissolving the compound in DMSO followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve clear in vivo formulations. The preparation involves sequential addition of solvents with thorough mixing and clarification at each step, often aided by vortexing, ultrasound, or heating to ensure complete dissolution and clarity before proceeding to the next solvent addition.
Advanced Synthetic Techniques and Research Findings
Sonochemical Synthesis
Recent advances in related pyrazolo[1,5-a]pyridine derivatives suggest the utility of catalyst-free sonochemical [3 + 2] cycloaddition reactions for efficient ring construction. This method involves the reaction of alkynes and alkenes with 2-imino-1H-pyridin-1-amines under ultrasonic irradiation, yielding polysubstituted pyrazolo[1,5-a]pyridines with good to excellent yields without the need for metal catalysts. Although this exact method is reported for pyrazolo[1,5-a]pyridines, it points toward potential scalable, green synthetic strategies applicable to pyrazolo[1,5-a]pyrimidine derivatives.
Computational and Crystallographic Analysis
For related compounds, detailed structural confirmation is achieved through:
- Single-crystal X-ray diffraction to determine precise molecular geometry and confirm substitution patterns.
- NMR and IR spectroscopy to verify functional groups, such as ester carbonyls and halogen substituents.
- Density Functional Theory (DFT) calculations to optimize molecular geometry and understand electronic effects of substituents like chlorine.
These analyses guide synthetic optimization by confirming regioselectivity and purity.
Summary Table: Preparation Methods and Key Parameters
| Preparation Step | Description | Typical Conditions | Notes |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Ring Formation | Condensation/cyclization of aminopyrazole and pyrimidine precursors | Reflux in ethanol, acid catalyst (HCl or p-TsOH), 3-6 hours | Control of temperature and solvent polarity critical |
| Selective Chlorination | Electrophilic substitution at 7-position | Use of chlorinating agents (e.g., N-chlorosuccinimide), room temp to reflux | Monitoring by TLC or HPLC for completion |
| Esterification | Introduction of ethyl carboxylate group | Reaction with ethyl chloroformate or esterification under basic conditions | Purification by recrystallization or chromatography |
| Stock Solution Preparation | Dissolution in DMSO and dilution with co-solvents (PEG300, Tween 80, corn oil) | Sequential solvent addition with mixing and clarification | Ensures clear solutions for in vivo use |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate, exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in tumor growth .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3K δ. This inhibition is crucial for the development of therapies targeting inflammatory and autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis. For instance, a derivative of this compound demonstrated an IC50 value as low as 18 nM against PI3K δ .
Photophysical Properties
This compound exhibits promising photophysical properties that make it suitable for optical applications. Its derivatives have been explored for use in fluorescent probes and sensors due to their ability to emit light upon excitation .
Case Study 1: Anticancer Research
A study published in Molecules detailed the synthesis of a library of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for anticancer activity. The results indicated that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly enhanced cytotoxic effects against various cancer cell lines .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| CPL302415 | 0.018 | PI3K δ |
| Compound A | 0.25 | MCF-7 |
| Compound B | 0.15 | HeLa |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized several derivatives of this compound to evaluate their selectivity towards PI3K isoforms. The findings revealed that certain modifications led to enhanced selectivity and potency .
| Derivative | Selectivity Ratio (PI3K α/δ) | IC50 (nM) |
|---|---|---|
| Derivative X | 79 | 18 |
| Derivative Y | 1415 | 25 |
Mechanism of Action
The mechanism of action of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with key analogs in terms of structure, physicochemical properties, biological activity, and synthesis.
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Ethyl 7-Chloro-2-Methylpyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 223141-46-6)
- Structure : Adds a methyl group at position 2.
- Similarity : 0.78 (vs. target compound) .
- Properties: Higher molecular weight (C₁₀H₁₀ClN₃O₂) but similar solubility due to the non-polar methyl substituent.
7-Chloropyrazolo[1,5-a]pyrimidine (CAS 58347-49-2)
- Structure : Lacks the ethoxycarbonyl group at position 5.
- Similarity : 0.69 .
- Impact : Absence of the ester group reduces molecular complexity and may limit utility in prodrug synthesis.
Ethyl 3-Bromo-7-Chloropyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 1138513-35-5)
Dihydro and Tetrazolo Derivatives
Ethyl 2-Phenyl-7-Alkylpyrazolo[1,5-a]pyrimidine-6-Carboxylate
- Structure : Incorporates a phenyl group at position 2 and alkyl groups at position 7 .
- Synthesis : Prepared via condensation reactions; decarboxylation yields simplified analogs.
- Activity : Phenyl groups enhance π-π stacking in enzyme binding pockets, improving pharmacological profiles.
Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]pyrimidine-6-Carboxylate
Triazolo[1,5-a]pyrimidine Analogs
Triazolo derivatives (e.g., compounds from ) exhibit distinct bioactivity due to the triazole ring’s hydrogen-bonding capacity:
- Ethyl 4,7-Dihydro-7-Oxo-4-Pentyl-2-p-Tolyl-[1,2,4]Triazolo[1,5-a]pyrimidine-6-Carboxylate (13f) Melting Point: 216–217°C (vs. target compound’s unspecified mp) . Activity: The pentyl and p-tolyl groups enhance CB2 cannabinoid receptor affinity, highlighting substituent-dependent selectivity.
Amino-Substituted Analogs
Ethyl 7-Aminopyrazolo[1,5-a]pyrimidine-6-Carboxylate
- Structure: Replaces chlorine with an amino group at position 7.
- Properties: The amino group increases solubility in polar solvents (e.g., water) and enables hydrogen bonding .
- Applications : Used in kinase inhibitor development due to enhanced interactions with ATP-binding pockets .
Ethyl 7-Amino-2-Methylpyrazolo[1,5-a]pyrimidine-6-Carboxylate
Physicochemical and Spectroscopic Comparison
Melting Points and Solubility
Trends : Bulky substituents (e.g., p-tolyl) increase melting points due to enhanced van der Waals interactions.
Biological Activity
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources of research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol. The compound features a pyrazolo-pyrimidine framework, which is characterized by a fused ring system that includes both pyrazole and pyrimidine moieties. The presence of a chlorine atom on the pyrimidine ring can enhance the compound's affinity for biological targets, while the carboxylate group plays a crucial role in binding interactions with enzymes or receptors.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can act as potent inhibitors of various kinases involved in cancer progression. For instance, compounds related to this structure have demonstrated dual inhibition potential against CDK2 and TRKA kinases, with IC50 values indicating strong efficacy against cancer cell lines .
- Enzyme Inhibition : This compound has been evaluated for its inhibitory effects on Casein Kinase 2 (CK2), an important target in cancer therapy. It was found to exhibit selective inhibition with IC50 values as low as 8 nM for CK2α, indicating its potential as a therapeutic agent in oncology .
- Antiviral Properties : The structural characteristics of pyrazolo[1,5-a]pyrimidines suggest potential applications as antiviral agents. Research into modified derivatives has revealed their ability to inhibit viral replication mechanisms.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound, including:
- Condensation Reactions : Utilizing 1,3-dicarbonyl compounds with 5-aminopyrazole.
- Cyclization Techniques : Employing various reagents to facilitate the formation of the pyrazolo-pyrimidine structure.
These methods enable efficient synthesis while allowing for modifications that can enhance biological activity.
Case Study 1: Dual Inhibition of CDK2 and TRKA Kinases
A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their inhibitory effects against CDK2 and TRKA kinases. Selected compounds exhibited potent anticancer activity across various human cancer cell lines, demonstrating the therapeutic potential of these derivatives in oncology.
| Compound | IC50 (CDK2) | IC50 (TRKA) |
|---|---|---|
| Compound 6t | 0.09 µM | 0.45 µM |
| Compound 6s | 0.23 µM | Not reported |
Case Study 2: CK2 Inhibition
Another investigation focused on the development of pyrazolo[1,5-a]pyrimidines as CK2 inhibitors. The synthesized compounds were screened against a panel of kinases, revealing several with high selectivity and potency.
| Compound | IC50 (CK2α) | Selectivity |
|---|---|---|
| Compound A | 8 nM | High |
| Compound B | 38 nM | Moderate |
Q & A
Basic Research Questions
What are the optimized synthetic routes for Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions impact yield?
Synthesis typically involves multi-step reactions, such as cyclocondensation of ethyl cyanoacetate with substituted aldehydes and heterocyclic precursors. For example, one-pot three-component reactions under reflux with catalytic HCl in ethanol (70–80°C, 12 h) yield intermediates, followed by dehydration using p-toluenesulfonic acid in benzene . Key parameters include:
- Temperature control : Higher temperatures (>80°C) risk decomposition of the pyrazolo-pyrimidine core.
- pH : Acidic conditions (pH 4–6) favor cyclization over side reactions .
- Purification : Recrystallization from ethanol improves purity (≥95%) .
Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- NMR : H NMR confirms regioselectivity (e.g., aromatic protons at δ 7.2–8.1 ppm; ester carbonyl at δ 4.2–4.4 ppm). Contradictions in peak assignments arise from rotational isomers; variable-temperature NMR (VT-NMR) at 298–343 K resolves this .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H] at m/z 268.05) and fragments (e.g., loss of Cl at m/z 233.08) .
- XRD : Single-crystal X-ray diffraction (e.g., Rigaku Saturn diffractometer, λ = 0.71073 Å) confirms planar pyrimidine rings and dihedral angles (89.5° between N1/N2/C1/C3/C4 and C5–C10 planes) .
Advanced Research Questions
How does the crystal packing of this compound influence its stability and reactivity?
Crystallographic studies (space group P2/c, a = 18.773 Å, b = 10.4716 Å) reveal:
- Intermolecular interactions : N–H···N hydrogen bonds (2.89–3.12 Å) stabilize the lattice, reducing hygroscopicity .
- Conformational flexibility : The pyrimidine ring adopts a flattened envelope conformation (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°), impacting π-π stacking with biological targets .
- Thermal stability : Melting points >300°C correlate with dense packing, validated by TGA-DSC .
What computational strategies are used to predict the compound’s pharmacokinetic properties and target binding?
- Molecular docking : AutoDock Vina simulates interactions with enzymes (e.g., CDK2, IC = 1.2 µM). The chlorophenyl group occupies hydrophobic pockets, while the ester moiety forms hydrogen bonds with catalytic lysine residues .
- ADMET prediction : SwissADME estimates moderate bioavailability (LogP = 2.8), with potential CYP3A4-mediated metabolism .
- DFT calculations : HOMO-LUMO gaps (ΔE = 4.1 eV) suggest electrophilic reactivity at C-7, guiding derivatization .
How do structural modifications at the C-7 position alter biological activity, and what SAR trends are observed?
- Chloro vs. bromo substitution : 7-Cl derivatives show higher antibacterial activity (MIC = 8 µg/mL vs. S. aureus) compared to 7-Br analogs (MIC = 16 µg/mL), attributed to enhanced electronegativity and membrane penetration .
- Ester hydrolysis : Conversion to carboxylic acid improves solubility (LogS = -2.1 → -1.4) but reduces blood-brain barrier permeability (PSA = 75 → 95 Ų) .
- Triazole fusion : Hybrids like Ethyl 7-(4-bromophenyl)-triazolo[1,5-a]pyrimidine-6-carboxylate exhibit dual kinase/GPCR inhibition (e.g., IC = 0.8 µM for EGFR) .
Data Contradiction Analysis
Why do reported yields for one-pot syntheses vary across studies, and how can reproducibility be improved?
Discrepancies (yields: 60–82%) arise from:
- Catalyst choice : HCl vs. piperidine alters reaction kinetics. Piperidine reduces side-product formation (e.g., hydrazones) by stabilizing intermediates .
- Solvent polarity : Ethanol vs. DMF affects cyclization rates (k = 0.12 vs. 0.21 h) .
- Workup protocols : Hot filtration in benzene removes unreacted aldehydes, improving purity . Standardized protocols (e.g., USP <823>) are recommended .
Methodological Tables
Table 1. Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2/c |
| a (Å) | 18.773(2) |
| b (Å) | 10.4716(11) |
| c (Å) | 7.8700(8) |
| β (°) | 92.27(3) |
| V (Å) | 1545.9(3) |
| Z | 4 |
| R (I > 2σ(I)) | 0.030 |
Table 2. Comparative Bioactivity of Derivatives
| Derivative | Target | IC (µM) |
|---|---|---|
| 7-Cl (parent compound) | CDK2 | 1.2 |
| 7-Br | CDK2 | 2.5 |
| 7-CF | EGFR | 0.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
